4-Benzofurazansulfonamide, 7-isothiocyanato-
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Overview
Description
4-Benzofurazansulfonamide, 7-isothiocyanato- is a chemical compound known for its unique structure and reactivity. It is often used in various scientific research applications due to its ability to form highly fluorescent compounds when reacting with certain groups, such as sulfhydryl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzofurazansulfonamide, 7-isothiocyanato- typically involves the reaction of 2,1,3-benzoxadiazole-4-sulfonamide with thiophosgene under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to ensure maximum efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
4-Benzofurazansulfonamide, 7-isothiocyanato- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form substituted products.
Addition Reactions: The isothiocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include amines, alcohols, and thiols. The reactions are typically carried out in organic solvents, such as dichloromethane or acetonitrile, under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include substituted benzoxadiazole derivatives, which are often highly fluorescent and used in various analytical applications .
Scientific Research Applications
4-Benzofurazansulfonamide, 7-isothiocyanato- is widely used in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of 4-Benzofurazansulfonamide, 7-isothiocyanato- involves the formation of covalent bonds with nucleophilic groups, such as thiols and amines. This reaction results in the formation of highly fluorescent products, which can be detected and quantified using various analytical techniques . The molecular targets include cysteine residues in proteins, which are labeled for structural and functional studies .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-7-sulfobenzofurazan ammonium salt: Another compound used for thiol labeling, but with different fluorescent properties.
7-Fluorobenzofurazan-4-sulfonic acid ammonium salt: Similar in structure but used for different applications.
Uniqueness
4-Benzofurazansulfonamide, 7-isothiocyanato- is unique due to its high reactivity with thiol groups and the formation of highly fluorescent products. This makes it particularly useful in applications requiring sensitive detection and quantification of thiol-containing compounds .
Properties
CAS No. |
147611-82-3 |
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Molecular Formula |
C7H4N4O3S2 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
7-isothiocyanato-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C7H4N4O3S2/c8-16(12,13)5-2-1-4(9-3-15)6-7(5)11-14-10-6/h1-2H,(H2,8,12,13) |
InChI Key |
HWFBOFAKQCMAPO-UHFFFAOYSA-N |
SMILES |
C1=C(C2=NON=C2C(=C1)S(=O)(=O)N)N=C=S |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)S(=O)(=O)N)N=C=S |
Synonyms |
7-aminosulfonyl-4-(2,1,3-benzoxadiazolyl)isothiocyanate ABD-NCS |
Origin of Product |
United States |
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